DS42450411
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Overview
Description
DS42450411 is a potent orally active inhibitor of hepcidin production. Hepcidin is a central regulatory molecule in systemic iron homeostasis, and its inhibition is a promising strategy for treating anemia of chronic disease . This compound belongs to a series of 4-aminopyrimidine derivatives designed to lower serum hepcidin levels .
Preparation Methods
The synthesis of DS42450411 involves the design and optimization of 4-aminopyrimidine derivatives. The preparation method includes the following steps :
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various chemical reactions.
Optimization: The intermediate compounds are then optimized to enhance their potency and bioavailability.
Final Compound Formation: The optimized intermediates undergo further chemical reactions to form the final compound, this compound.
Chemical Reactions Analysis
DS42450411 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions are also possible, depending on the reagents and conditions used.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DS42450411 has several scientific research applications, including:
Chemistry: The compound is used in the study of hepcidin inhibitors and their role in iron homeostasis.
Biology: this compound is used to investigate the biological pathways involved in hepcidin regulation.
Mechanism of Action
DS42450411 exerts its effects by inhibiting the production of hepcidin. Hepcidin is a key regulator of iron homeostasis, and its inhibition can help treat anemia of chronic disease. The compound targets specific molecular pathways involved in hepcidin production, leading to a reduction in serum hepcidin levels .
Comparison with Similar Compounds
DS42450411 is unique compared to other similar compounds due to its potent and bioavailable nature. Similar compounds include other 4-aminopyrimidine derivatives that also inhibit hepcidin production . this compound stands out due to its optimized design and effectiveness in lowering serum hepcidin levels in preclinical models .
Similar compounds include:
Other 4-aminopyrimidine derivatives: These compounds share a similar chemical structure and mechanism of action.
Hepcidin inhibitors: Various other hepcidin inhibitors are being studied for their potential therapeutic applications.
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.49 |
IUPAC Name |
8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C22H28N4/c1-13(14-4-7-17(23)8-5-14)15-6-9-18-16(10-15)11-22(2,3)19-20(18)25-12-26-21(19)24/h6,9-10,12,14,17H,1,4-5,7-8,11,23H2,2-3H3,(H2,24,25,26) |
InChI Key |
ADLAJVKSIHBUEZ-CZIWCDLHSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2)C(=C)C3CCC(CC3)N)C4=C1C(=NC=N4)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS 42450411; DS-42450411; DS42450411 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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